1,2-Ethanediamine, N-[2-(dimethylamino)ethyl]-N',N'-dimethyl-N-phenyl-
Description
This compound is a substituted ethylenediamine derivative with a phenyl group, a 2-(dimethylamino)ethyl substituent, and two methyl groups on adjacent nitrogen atoms. Structurally, it features:
- Phenyl group: Introduces aromaticity and hydrophobicity.
- N',N'-dimethyl groups: Increase steric bulk and modulate basicity.
Properties
CAS No. |
46814-61-3 |
|---|---|
Molecular Formula |
C14H25N3 |
Molecular Weight |
235.37 g/mol |
IUPAC Name |
N'-[2-(dimethylamino)ethyl]-N,N-dimethyl-N'-phenylethane-1,2-diamine |
InChI |
InChI=1S/C14H25N3/c1-15(2)10-12-17(13-11-16(3)4)14-8-6-5-7-9-14/h5-9H,10-13H2,1-4H3 |
InChI Key |
XYBJECRQHXFCDU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(CCN(C)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of 1,2-Ethanediamine, N-[2-(dimethylamino)ethyl]-N',N'-dimethyl-N-phenyl- typically involves nucleophilic substitution reactions on halogenated ethylamine derivatives with dimethylamine or related amines. The key challenge is achieving selective substitution to obtain the unsymmetrical diamine without significant by-product formation.
Method Based on Reaction of β-Halogenoethylamine with Dimethylamine
A well-documented and industrially viable method involves reacting a β-halogenoethylamine or its acid addition salt with an aqueous solution of dimethylamine in the presence of a base such as sodium hydroxide. This process is advantageous because it avoids high pressures, expensive catalysts, and inflammable solvents while yielding high purity products without significant by-products such as secondary bis-(N,N-dimethylaminoethyl)-amines.
| Parameter | Condition/Value |
|---|---|
| Reactants | β-Chloroethylamine hydrochloride, aqueous dimethylamine (40%) |
| Base | Sodium hydroxide |
| Temperature Range | 20–40 °C during reaction |
| Reaction Time | 2–3 hours stirring; additional heating for 2 hours at 55–60 °C |
| Workup | Distillation with sodium hydroxide treatment to remove impurities |
| Yield | Up to 86% theoretical yield |
| Purity | ~97–98% by titration |
- Dimethylamine aqueous solution and water are charged to a flask.
- β-Chloroethylamine hydrochloride is added slowly while maintaining 25–30 °C.
- Sodium hydroxide is added portion-wise to neutralize HCl and facilitate substitution.
- The mixture is stirred and heated to 55–60 °C for completion.
- Excess dimethylamine is stripped by distillation.
- The product is purified by distillation through an indented column with sodium hydroxide to remove water and impurities.
This method provides a robust and scalable route to N,N-dimethyl-ethylenediamine derivatives, which can be adapted for the preparation of the target compound by incorporating the phenyl substituent on the nitrogen.
Multi-Step Synthesis via Alkylation and Amination
Another approach involves multi-step synthesis starting from ethylenediamine or its derivatives, followed by sequential alkylation with methylamine and phenylamine derivatives. For example, ethylenediamine can be reacted with formaldehyde and methylamine under controlled conditions to introduce methyl groups, followed by nucleophilic substitution with aniline or phenylamine to introduce the phenyl substituent.
- Large-scale reactors are used to carry out the alkylation and amination steps.
- Catalysts may be employed to improve selectivity.
- Purification involves distillation and crystallization to achieve high purity.
- Reaction conditions are optimized to avoid over-alkylation or polymerization side reactions.
Nucleophilic Addition Routes in Pharmaceutical Analog Synthesis
In pharmaceutical research, related compounds have been synthesized via nucleophilic addition of aniline derivatives to 2-chloro-N,N-dimethylethylamine, followed by oxidation and cyclization steps to generate analogs of drugs such as Diltiazem. Although this route is more complex, it demonstrates the feasibility of constructing the substituted diamine framework with phenyl and dimethylaminoethyl substituents.
Comparative Summary of Preparation Methods
| Preparation Method | Key Reactants | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| β-Halogenoethylamine + Dimethylamine (Patent US2908714A) | β-Chloroethylamine hydrochloride, aqueous dimethylamine | 20–60 °C, NaOH base, distillation purification | High yield (~86%), scalable, no special apparatus needed | Limited to β-halogenoethylamine derivatives |
| Multi-step Alkylation of Ethylenediamine | Ethylenediamine, formaldehyde, methylamine, aniline | Controlled temperature, catalysts, purification by distillation/crystallization | Versatile, allows phenyl substitution | Multi-step, longer reaction times, catalyst use |
| Nucleophilic Addition in Pharmaceutical Synthesis | 2-Chloro-N,N-dimethylethylamine, aniline derivatives | Heating in acetonitrile, long reaction times (days) | Suitable for complex analogs | Longer synthesis time, complex purification |
Research Findings and Analytical Considerations
- The reaction of β-chloroethylamine hydrochloride with aqueous dimethylamine in the presence of sodium hydroxide provides a clean reaction profile with minimal by-products and high purity of the diamine product.
- The distillation step with sodium hydroxide treatment is critical to remove residual water and dimethylamine, ensuring product purity around 97–98% by titration.
- Spectroscopic methods such as NMR, IR, and mass spectrometry are routinely employed to confirm the structure and purity of the synthesized compound.
- In metal complex synthesis, this diamine acts as a ligand, and its purity is essential for reproducible coordination chemistry results.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N-[2-(dimethylamino)ethyl]-N’,N’-dimethyl-N-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or nitroso compounds.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce various amines.
Scientific Research Applications
Analytical Applications
High-Performance Liquid Chromatography (HPLC)
1,2-Ethanediamine, N-[2-(dimethylamino)ethyl]-N',N'-dimethyl-N-phenyl- can be effectively analyzed using reverse phase HPLC techniques. The method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry-compatible applications, phosphoric acid is substituted with formic acid. This approach facilitates the isolation of impurities and supports pharmacokinetic studies, making it valuable for drug development and analysis .
Pharmaceutical Applications
Drug Development
The compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its ability to act as a building block for more complex molecules makes it essential in medicinal chemistry. For instance, it has been explored in the development of novel analgesics and anti-inflammatory agents due to its structural similarity to known active pharmaceutical ingredients.
Case Study: Synthesis of Analgesics
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of analgesics using 1,2-Ethanediamine derivatives. The results indicated that modifications to the dimethylamino group significantly affected the analgesic activity and potency of the compounds .
Material Science Applications
Polymer Chemistry
The compound serves as a curing agent in epoxy resins and polyurethanes. Its amine functionality allows it to react with epoxy groups, leading to cross-linking that enhances the mechanical properties of the resulting materials.
Case Study: Epoxy Resin Development
A research team at a leading materials science institute investigated the use of 1,2-Ethanediamine in developing high-performance epoxy resins. The findings showed improved thermal stability and mechanical strength compared to traditional curing agents .
Biological Applications
Biochemical Research
Due to its amine groups, this compound can interact with biological systems, making it useful in biochemical assays and studies involving enzyme inhibition or receptor binding.
Case Study: Enzyme Inhibition Studies
In a study focusing on enzyme inhibitors, researchers found that derivatives of 1,2-Ethanediamine exhibited significant inhibitory effects on specific enzymes related to metabolic pathways. This opens avenues for further exploration in drug design targeting metabolic disorders .
Mechanism of Action
The mechanism by which 1,2-Ethanediamine, N-[2-(dimethylamino)ethyl]-N’,N’-dimethyl-N-phenyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Analogs and Key Properties
Key Observations :
- Basicity: The target compound’s basicity is modulated by electron-donating dimethylamino and methyl groups, contrasting with the stronger basicity of N,N'-dimethylethylenediamine .
- Solubility : The phenyl group reduces water solubility compared to aliphatic analogs like PMDTA .
- Steric Effects : N',N'-dimethyl groups hinder nucleophilic reactions compared to unsubstituted ethylenediamines.
Comparison with Pharmaceutical Analogs
Table 2: Pharmaceutical Ethylenediamine Derivatives
Key Observations :
- Aromatic Substitutions : The target compound lacks heterocyclic groups (e.g., pyridinyl in Tripelennamine), which are critical for receptor binding in antihistamines .
Biological Activity
1,2-Ethanediamine, N-[2-(dimethylamino)ethyl]-N',N'-dimethyl-N-phenyl- (CAS Number: 40538-81-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C₁₄H₂₅N₃
- Molecular Weight : 235.375 g/mol
- Density : 0.866 g/cm³
- Boiling Point : 193ºC at 760 mmHg
- Flash Point : 54.8ºC
The compound exhibits biological activity through various mechanisms, primarily involving interactions with neurotransmitter systems and potential cytotoxic effects on cancer cells. The dimethylamino groups suggest a role in modulating neurotransmitter release or receptor activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to induce apoptosis in cancer cell lines through the production of reactive oxygen species (ROS), which is a common pathway for many anticancer drugs.
Neurotransmitter Modulation
The structure of 1,2-Ethanediamine suggests that it may interact with acetylcholine receptors or other neurotransmitter systems, potentially influencing neuromuscular transmission.
In Vitro Studies
Research has demonstrated that compounds similar to 1,2-Ethanediamine can effectively inhibit the activity of botulinum neurotoxin (BoNT/A), which is critical for developing treatments against botulism. The inhibition occurs through competitive binding at the active site of the neurotoxin.
These findings indicate that derivatives of 1,2-Ethanediamine could be explored as potential BoNT/A inhibitors.
In Vivo Studies
Animal models have been utilized to assess the efficacy of this compound in reducing tumor growth and enhancing survival rates in cancer-bearing subjects. However, detailed results from such studies are still emerging.
Q & A
Q. What are the common synthetic routes for preparing 1,2-Ethanediamine, N-[2-(dimethylamino)ethyl]-N',N'-dimethyl-N-phenyl-?
The synthesis typically involves multi-step alkylation and amination reactions. A primary approach includes:
- Step 1 : Reacting a phenyl-substituted ethylenediamine precursor with methylating agents (e.g., methyl iodide or dimethyl sulfate) in the presence of a base (e.g., NaOH) to introduce dimethylamino groups .
- Step 2 : Further functionalization with a dimethylaminoethyl group via nucleophilic substitution, often requiring polar aprotic solvents (e.g., acetonitrile) and controlled temperatures (reflux conditions) to optimize yield .
- Purification : Column chromatography or recrystallization is used to isolate the product, with characterization via NMR and mass spectrometry to confirm purity .
Q. What are the key physical and chemical properties of this compound?
- Molecular Formula : Likely derived from similar structures, e.g., C₁₅H₂₆N₄ (approximated from and ).
- Steric Hindrance : Bulky substituents (dimethylaminoethyl, phenyl) reduce nucleophilicity at the amine centers, impacting reaction kinetics .
- Solubility : Expected to be soluble in polar solvents (e.g., ethanol, DMF) due to tertiary amine groups, but limited in non-polar solvents .
- Stability : Stable under inert conditions but may degrade under strong acids/bases or prolonged UV exposure .
Q. What safety protocols are recommended for handling this compound?
- Toxicity : Potential skin/eye irritant (similar to tertiary amines in ). Use PPE (gloves, goggles) and work in a fume hood.
- Regulatory Compliance : Not approved for human/animal use; adhere to institutional guidelines for hazardous chemical disposal .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence reactivity in catalytic or medicinal applications?
- Steric Effects : The dimethylaminoethyl and phenyl groups create significant steric bulk, limiting access to the amine lone pairs. This reduces efficacy in reactions requiring nucleophilic attack (e.g., SN2) but enhances selectivity in chelation or coordination chemistry .
- Electronic Effects : Electron-donating dimethylamino groups increase amine basicity, favoring protonation in acidic media. This property can be exploited in pH-dependent drug delivery systems .
Q. What methodologies are used to evaluate its potential in medicinal chemistry (e.g., kinase inhibition, antibacterial activity)?
- In Silico Screening : Molecular docking studies to predict binding affinity with target proteins (e.g., kinases, bacterial enzymes) .
- In Vitro Assays :
- Antimicrobial Testing : Broth microdilution to determine MIC (Minimum Inhibitory Concentration) against Gram-positive/negative strains .
- Cytotoxicity : MTT assays on human cell lines to assess therapeutic index .
- Structure-Activity Relationship (SAR) : Modifying substituents (e.g., replacing phenyl with heteroaromatic groups) to optimize potency and reduce off-target effects .
Q. How can advanced spectroscopic techniques resolve structural ambiguities in derivatives of this compound?
- NMR : ¹H/¹³C NMR to confirm substitution patterns and detect steric hindrance via coupling constant analysis .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and fragmentation pathways .
- X-ray Crystallography : To determine 3D conformation and intermolecular interactions (e.g., hydrogen bonding with biological targets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
